6-Methoxy-7-(3-methylbut-2-enoxy)chromen-2-one
Overview
Description
6-Methoxy-7-(3-methylbut-2-enoxy)chromen-2-one is a chemical compound with the molecular formula C15H16O4 . It is a natural product found in Bupleurum fruticosum, Artemisia dracunculoides, and other organisms.
Synthesis Analysis
The compound was isolated from the roots of Sophora japonica . The coumarin (2H-chromen-2-one) fragment is almost planar, with an r.m.s. deviation of 0.0356 A . The carbon atom of the methoxy substituent is coplanar with the benzopyran oxa-heterocycle . The 3-methylbut-2-enyloxy group is disordered over two sets of sites with occupation factors of 0.920 (3) and 0.080 (3) .Molecular Structure Analysis
The molecular structure of this compound is characterized by a planar coumarin fragment and a methoxy substituent that is coplanar with the benzopyran oxa-heterocycle . The 3-methylbut-2-enyloxy group is disordered over two sets of sites .Chemical Reactions Analysis
Coumarin derivatives, such as this compound, are known to induce apoptosis by cytochrome C release and caspase activation . They are also of interest as targets for synthetic organic chemists and serve as intermediates in the synthesis of new biologically active compounds .Physical and Chemical Properties Analysis
The molecular formula of this compound is C15H16O4 . It has an average mass of 260.285 Da and a monoisotopic mass of 260.104858 Da .Scientific Research Applications
Crystal Structure and Supramolecular Interactions
The crystal structure of compounds related to 6-Methoxy-7-(3-methylbut-2-enoxy)chromen-2-one, such as imperatorin and phellopterin, shows unique characteristics. These compounds exhibit different side-chain conformations and overlap in the crystal structure. Their supramolecular structure is supported by interactions like C--H...O, C--H...π, and π-π interactions, which are crucial for understanding their behavior and potential applications in material science or pharmaceuticals (Cox et al., 2003).
Synthesis Techniques
There has been significant research in developing synthesis techniques for compounds related to this compound. One study focuses on the synthesis of platachromone B and similar compounds, which start from phloroacetophenone. This research outlines methods for synthesizing new derivatives, demonstrating the versatility and potential of such compounds in synthetic chemistry (Baptista, Pinto, & Silva, 2014).
Phototransformation Studies
The phototransformation of chromenones, which are structurally similar to this compound, has been explored. These studies are significant for understanding the behavior of these compounds under various light conditions, which can be crucial for their application in photodynamic therapy or photochemistry (Khanna, Dalal, Kumar, & Kamboj, 2015).
Antimicrobial Applications
The development of novel compounds with antimicrobial properties is a key area of research. Studies on derivatives of chromen-2-one, akin to this compound, have shown significant antibacterial and antifungal activity. These findings are crucial for the development of new drugs and treatments for various infections (Mandala et al., 2013).
Antioxidant Properties
The antioxidant properties of certain coumarins, closely related to this compound, have been explored using density functional theory. These studies help in understanding the radical-scavenging capacity of such compounds, which is essential for their application in preventing oxidative stress-related diseases (Marino, Russo, & Galano, 2016).
Mechanism of Action
Properties
IUPAC Name |
6-methoxy-7-(3-methylbut-2-enoxy)chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-10(2)6-7-18-14-9-12-11(8-13(14)17-3)4-5-15(16)19-12/h4-6,8-9H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPLFUBVEZVYDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C(C=C2C=CC(=O)OC2=C1)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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